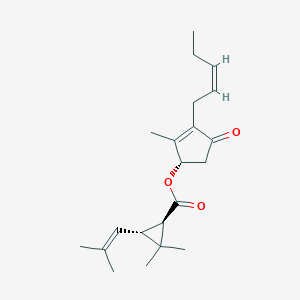
Jasmolin I
概要
説明
Jasmolin I is a naturally occurring insecticidal compound found in the pyrethrum plant, specifically in the species Tanacetum cinerariifolium. It is one of the six pyrethrins, which are known for their potent insecticidal properties. This compound is a complex molecule with the chemical formula C₂₁H₃₀O₃ and is characterized by its three chiral centers .
準備方法
Synthetic Routes and Reaction Conditions: Jasmolin I can be synthesized through the esterification of chrysanthemic acid with jasmolone. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of pyrethrins from the flowers of Tanacetum cinerariifolium. The extraction process includes drying the flowers, followed by solvent extraction using organic solvents such as hexane or ethanol. The crude extract is then purified through various chromatographic techniques to isolate this compound along with other pyrethrins .
化学反応の分析
Types of Reactions: Jasmolin I undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered insecticidal properties.
Substitution: this compound can undergo substitution reactions, particularly at the ester functional group, to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Acid chlorides and alcohols are often used in substitution reactions to form new ester derivatives.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound with modified insecticidal properties.
Substitution Products: New ester derivatives with potentially different biological activities.
科学的研究の応用
Jasmolin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its insecticidal properties and its effects on insect physiology.
Medicine: Explored for potential therapeutic applications due to its neurotoxic effects on insects.
Industry: Widely used in the production of natural insecticides for agricultural and household use.
作用機序
Jasmolin I exerts its insecticidal effects by targeting the nervous system of insects. It acts as a neurotoxin by modulating voltage-sensitive sodium channels, leading to prolonged opening or delayed closure of these channels. This results in hyperexcitability and paralysis of the insects, ultimately causing their death. The molecular targets involved include the sodium channels in the insect nervous system .
類似化合物との比較
- Pyrethrin I
- Cinerin I
- Pyrethrin II
- Cinerin II
- Jasmolin II
Comparison: Jasmolin I is unique among the pyrethrins due to its specific ester structure and the presence of three chiral centers. This structural complexity contributes to its distinct insecticidal properties. Compared to other pyrethrins, this compound has a unique balance of efficacy and environmental persistence, making it a valuable component in natural insecticide formulations .
特性
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKIRHFOLVYKFT-VUMXUWRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042081 | |
| Record name | Jasmolin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4466-14-2 | |
| Record name | Jasmolin I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jasmolin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasmolin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JASMOLIN I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of jasmolin I?
A1: this compound has a molecular formula of C21H28O3 and a molecular weight of 328.44 g/mol.
Q2: Does this compound exhibit any characteristic spectroscopic features?
A2: this compound, like other pyrethrins, can be identified using various spectroscopic techniques. Infrared spectroscopy reveals distinct peaks corresponding to the ester and alkene functional groups. [] Raman spectroscopy also identifies characteristic signals for this compound and other pyrethrins, particularly in the 1000–1530 cm-1 range for carotenoids and specific peaks indicating the presence of pyrethrin I and II. [] Mass spectrometry is commonly employed for identifying and quantifying this compound and other pyrethrin components, with [M+H]+ ions being prominent in ESI spectra. []
Q3: How does this compound contribute to the insecticidal activity of pyrethrum?
A3: this compound, along with other pyrethrins, acts on insect nervous systems. While its individual potency is considered lower than pyrethrin I and cinerin I, it contributes to the overall "knockdown" effect of pyrethrum extract. []
Q4: Is this compound effective against all insects?
A4: Research indicates varying susceptibility among insect species. For instance, this compound, along with other pyrethrins, demonstrated a strong negative impact on the feeding behavior of Western flower thrips (WFT) both in vitro and in planta, contributing to the high mortality rate observed in WFT feeding on pyrethrum leaves. [] Further research on various insect species is necessary to determine the full spectrum of its effectiveness.
Q5: What are the typical applications of this compound?
A5: this compound, as part of the natural pyrethrum extract, finds applications in various insecticide formulations for household, agricultural, and stored product pest control. [] Its rapid degradation in light and air contributes to its favorable environmental profile compared to synthetic pyrethroids. []
Q6: Are there any known resistance mechanisms in insects against this compound?
A6: While specific resistance mechanisms against this compound haven't been extensively studied, insects can develop resistance to pyrethroids in general through various mechanisms, such as target site mutations or increased detoxification. [] Further research is needed to understand potential cross-resistance between this compound and other pyrethroids.
Q7: Are there any studies on the potential use of this compound as a pharmaceutical agent?
A8: While this compound has shown antiparasitic activity in some studies, its potential as a pharmaceutical agent remains largely unexplored. [] Further research is needed to evaluate its safety, efficacy, and potential for development into a therapeutic drug.
Q8: How is this compound typically extracted and analyzed?
A9: this compound is extracted from pyrethrum flowers using various techniques, including traditional solvent extraction and more recently, ultrasound-assisted extraction. [] Analysis commonly involves high-performance liquid chromatography (HPLC) [, , , , , ] coupled with different detectors like diode-array detection (DAD) [, ] or mass spectrometry (MS) [, ]. Gas chromatography (GC) coupled with electron-capture detection (ECD) [], mass selective detection (MSD), infrared detection (IRD), [] or flame ionization detection (FID) [, ] is also employed.
Q9: How is the quality of this compound controlled in commercial products?
A10: Quality control measures involve rigorous analysis of pyrethrum extracts to ensure the desired concentration and purity of this compound and other pyrethrin components. [, ] Standardized analytical methods, like those outlined by organizations such as the Association of Official Analytical Chemists (AOAC), play a crucial role in quality assurance. [, ]
Q10: What is the environmental fate of this compound?
A11: this compound, like other natural pyrethrins, is readily biodegradable and breaks down quickly in the environment upon exposure to light and air, minimizing its persistence and potential for bioaccumulation. [, ]
Q11: Are there any concerns regarding the impact of this compound on non-target organisms?
A12: While considered less toxic to mammals compared to synthetic pyrethroids, this compound can still affect non-target organisms, particularly beneficial insects. [, ] Therefore, its use requires careful consideration of potential ecological impacts and adherence to responsible application practices.
Q12: What are potential areas for future research on this compound?
A12: Future research could focus on:
- Structure-activity relationship studies: Investigating the specific structural features of this compound that contribute to its insecticidal activity and exploring potential modifications for enhanced efficacy or target specificity. []
- Resistance monitoring: Monitoring insect populations for the development of resistance to this compound and understanding the underlying mechanisms to inform strategies for resistance management. []
- Exploring alternative applications: Investigating the potential of this compound in areas beyond insect control, such as its antiparasitic activity or other pharmaceutical applications, considering its relatively low toxicity to mammals. [, ]
- Sustainable production: Optimizing the extraction and purification processes for this compound to improve yield, reduce environmental impact, and enhance the sustainability of pyrethrum-based insecticides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


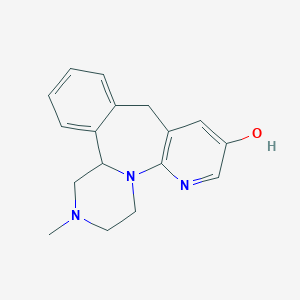
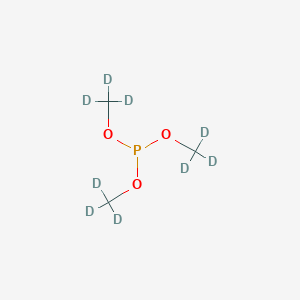
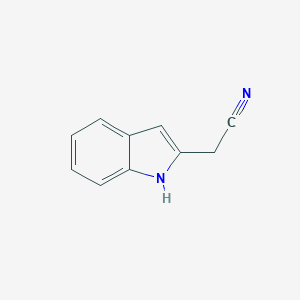


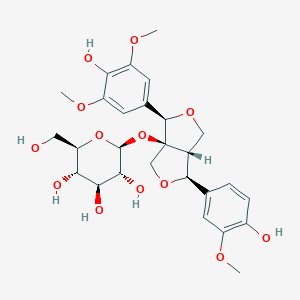
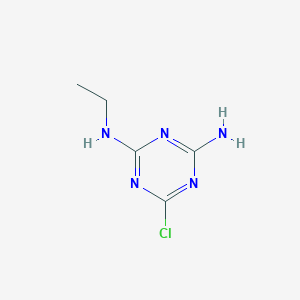
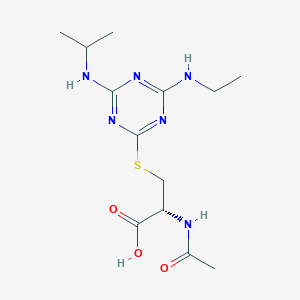
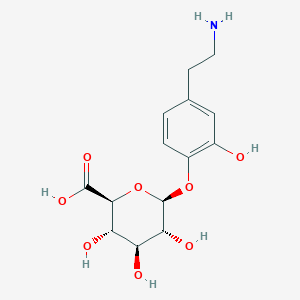
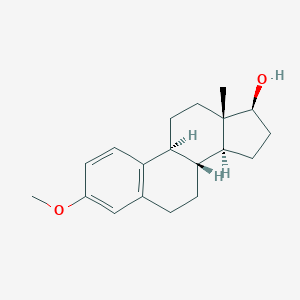
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)
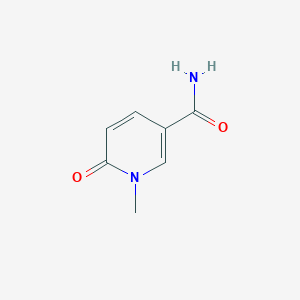
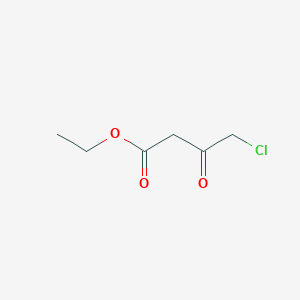
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)
